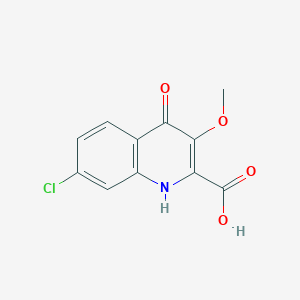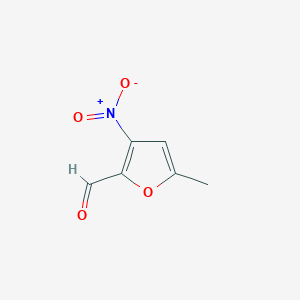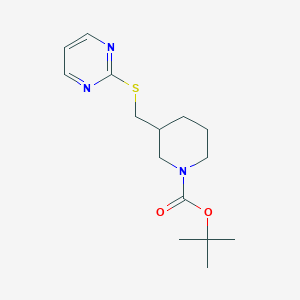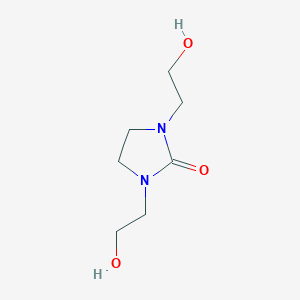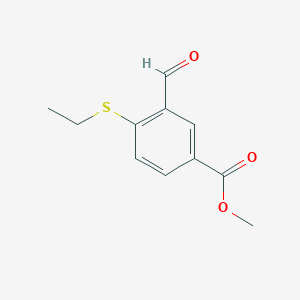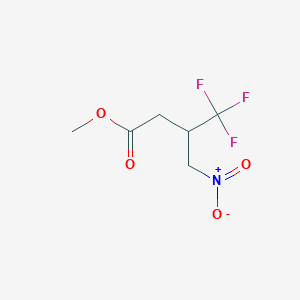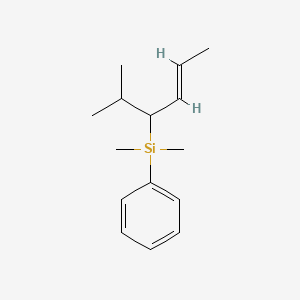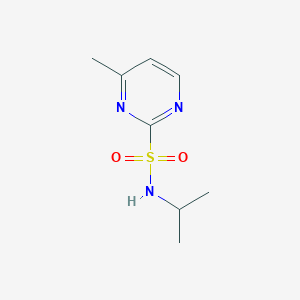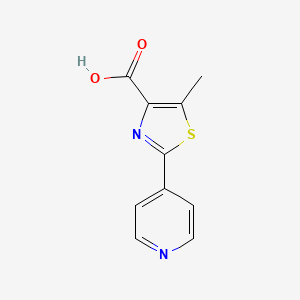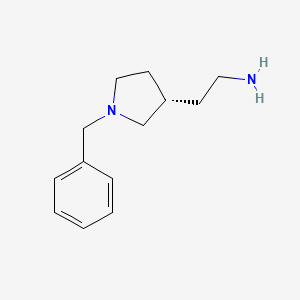
3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors such as opioid receptors or neurotransmitter transporters.
Pathways Involved: It may modulate signaling pathways involved in pain perception, inflammation, or neurotransmission.
類似化合物との比較
Similar Compounds
- 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol
- 3-(1-Benzylpiperidin-2-yl)-3-(propylamino)propan-1-ol
- 3-(1-Benzylpiperidin-2-yl)-3-(butylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity towards certain receptors.
特性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
3-(1-benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C17H28N2O/c1-2-18-16(11-13-20)17-10-6-7-12-19(17)14-15-8-4-3-5-9-15/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3 |
InChIキー |
NCKSHUQDCDWBCF-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1CCCCN1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


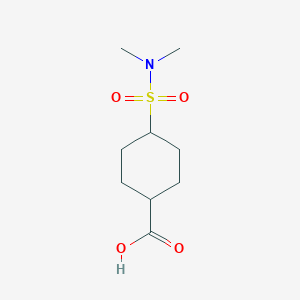
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
